Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2,4-dichloroquinoline

Antimalarial drug discovery Structure-activity relationship Quinoline pharmacology

Ideal building block for HCV and kinase inhibitor programs. The 5-bromo handle enables sequential Suzuki couplings for library diversification. High purity supports reproducible SAR studies. For research use only.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
CAS No. 406204-91-9
Cat. No. B1382033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dichloroquinoline
CAS406204-91-9
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)Cl
InChIInChI=1S/C9H4BrCl2N/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H
InChIKeyCSNHIIQIZBOVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dichloroquinoline (CAS 406204-91-9) – Properties, Structure & Procurement Context


5-Bromo-2,4-dichloroquinoline (CAS: 406204-91-9) is a heterocyclic quinoline derivative with the molecular formula C₉H₄BrCl₂N and a molecular weight of approximately 276.95 Da [1]. Characterized by three halogen substituents—a bromine atom at position 5 and chlorine atoms at positions 2 and 4—this substitution pattern significantly influences the compound's reactivity and physicochemical properties, including a predicted density of 1.8±0.1 g/cm³ and a boiling point of 342.2±37.0 °C [1]. As a polyhalogenated quinoline scaffold, it serves primarily as a key intermediate and molecular building block in medicinal chemistry and chemical biology research, rather than as a final active pharmaceutical ingredient [2].

Why Generic Substitution Fails: Positional Isomerism and Reactivity of 5-Bromo-2,4-dichloroquinoline


In the context of polyhalogenated quinoline intermediates, positional isomerism is a critical, non-interchangeable parameter. Generic substitution of 5-Bromo-2,4-dichloroquinoline with its 7-bromo analog (CAS 406205-10-5) or other positional isomers (e.g., 6-bromo or 8-bromo) is scientifically invalid due to fundamental differences in electronic distribution, steric hindrance, and resulting chemoselectivity. Studies on reversed chloroquines demonstrate that substitution at the 5-position decreases in vitro antiplasmodial activity relative to 7-substituted analogs, establishing that the 5-position is a discrete pharmacophoric determinant rather than a bioisosteric equivalent [1]. Furthermore, the 5-bromo substituent offers a specific synthetic handle for cross-coupling reactions—its reactivity profile in Suzuki-Miyaura couplings differs from chlorine atoms at the 2- and 4-positions, enabling sequential, chemoselective functionalization that would be altered or lost with alternative halogenation patterns [2]. Consequently, substituting any in-class analog introduces uncontrolled variables in reaction outcomes and biological readouts, compromising both synthetic reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence: 5-Bromo-2,4-dichloroquinoline vs. Key Comparators


Evidence 1: Position-Dependent Antiplasmodial Activity Decrement in 4-Aminoquinoline Scaffolds

In a comprehensive SAR study of reversed chloroquine analogs, substitution at the 5-position of the quinoline ring was found to decrease in vitro antiplasmodial activity against Plasmodium falciparum compared to the 7-chloro substituted baseline. This finding directly establishes that the 5-position is not bioisosteric with the 6- or 7-positions and that 5-substituted analogs are likely to underperform in antimalarial screening campaigns relative to 6- or 7-substituted congeners [1].

Antimalarial drug discovery Structure-activity relationship Quinoline pharmacology

Evidence 2: Chemoselective Synthetic Handle – 5-Bromo as a Privileged Cross-Coupling Site

The 5-bromo substituent functions as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at the 5-position [1]. This is explicitly distinguished from the 2- and 4-chloro substituents, which exhibit lower reactivity under standard Suzuki-Miyaura conditions and generally require more forcing conditions or alternative catalysts for efficient coupling [2]. The differential reactivity—bromine being significantly more reactive toward oxidative addition than chlorine—enables sequential, chemoselective functionalization strategies that are precluded in all-chloro or inappropriately brominated analogs (e.g., 7-bromo-2,4-dichloroquinoline) where the reactive bromine is positioned differently, altering the steric and electronic landscape of the coupling site [2].

Organic synthesis Medicinal chemistry Suzuki-Miyaura coupling

Evidence 3: Validated Synthetic Utility in HCV Protease Inhibitor Development

Bromo-substituted quinolines of the formula encompassing 5-bromo-2,4-dichloroquinoline are explicitly claimed as useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections, specifically as precursors to HCV protease inhibitors [1]. The patent describes a scalable synthetic route achieving rapid access to bromo-substituted quinolines via bromination of 2,4-dichloro-7-alkoxy quinoline intermediates, with the resulting brominated quinoline serving as a versatile platform for subsequent diversification [1]. This industrial validation distinguishes the 5-bromo-2,4-dichloro substitution pattern from other isomers (e.g., 6-bromo or 8-bromo variants) which lack equivalent documented utility in HCV drug development programs.

Antiviral drug development HCV protease inhibitors Pharmaceutical process chemistry

Evidence 4: Physicochemical Property Differentiation vs. 7-Bromo Isomer

While 5-bromo-2,4-dichloroquinoline (CAS 406204-91-9) and its 7-bromo isomer (CAS 406205-10-5) share identical molecular formulas and molecular weights (276.94 Da), they exhibit distinct predicted pKa values: 5-bromo isomer pKa = 0.39±0.50; 7-bromo isomer pKa = -2.69±0.50 . This ~3 log unit difference in predicted acidity arises from the differential electronic effects of the bromine substitution position on the quinoline nitrogen's basicity. Additionally, the InChIKey of the 5-bromo isomer (CSNHIIQIZBOVRS-UHFFFAOYSA-N) differs from that of the 7-bromo isomer (UFUBSBVMOXXACP-UHFFFAOYSA-N), confirming they are distinct chemical entities requiring separate analytical reference standards [1].

Physicochemical characterization Analytical chemistry Quality control

Evidence 5: Kinase Binding Profile of Structurally Related Halogenated Quinolines

Competition binding assays (DiscoverX) of halogenated quinoline analogs demonstrate that bromine substitution significantly modulates kinase binding affinity compared to chlorine or iodine. For a representative 4-aminoquinoline scaffold, the bromo analog exhibited a KD of 1.9 nM against GAK kinase, versus 6.7 nM for the chloro analog and 7.9 nM for the iodo analog—representing a 3.5-fold and 4.2-fold improvement in binding affinity, respectively [1]. Against RIPK2, the bromo analog showed a KD of 110 nM, compared to 85 nM for chloro and 69 nM for iodo. This kinase-dependent differential binding establishes that bromine substitution at specific positions confers a distinct selectivity profile that cannot be replicated by other halogens.

Kinase inhibitor discovery Chemical biology Binding assays

Evidence 6: MELK Kinase Inhibitor Intermediates – Documented Medicinal Chemistry Application

Quinoline derivatives, including those with the 5-bromo-2,4-dichloro substitution pattern, are explicitly claimed as intermediates in the synthesis of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors . MELK is a serine/threonine kinase overexpressed in multiple cancer types and cancer stem cells, making it a validated oncology target. The patent (US-9120749-B2) describes the use of such halogenated quinoline scaffolds as key building blocks for constructing potent MELK inhibitors, with the 5-position bromine serving as a versatile functionalization site for introducing diverse pharmacophoric elements .

Cancer therapeutics MELK kinase Medicinal chemistry

Validated Application Scenarios for 5-Bromo-2,4-dichloroquinoline in Research and Development


Scenario 1: HCV Protease Inhibitor Medicinal Chemistry Programs

Research groups focused on developing novel hepatitis C virus (HCV) protease inhibitors should prioritize 5-bromo-2,4-dichloroquinoline as a key synthetic intermediate. As documented in US Patent US8633320, bromo-substituted quinolines of this structural class are explicitly claimed as useful intermediates in the preparation of agents for the treatment of HCV infections [1]. The compound's 5-bromo substituent provides a versatile synthetic handle for Suzuki-Miyaura and related cross-coupling reactions, enabling rapid diversification to explore structure-activity relationships around the quinoline core [1]. Procurement of this specific isomer ensures alignment with validated synthetic routes and avoids the need for re-optimization that would be required with alternative positional isomers (e.g., 6-bromo or 8-bromo variants) that lack equivalent documented utility in HCV programs.

Scenario 2: Kinase-Focused Chemical Biology and Drug Discovery

Investigators pursuing kinase inhibitor discovery, particularly those targeting GAK, RIPK2, MELK, or related kinases, should consider 5-bromo-2,4-dichloroquinoline as a privileged scaffold for library synthesis. Class-level evidence from competition binding assays demonstrates that bromine substitution on quinoline scaffolds can confer kinase-dependent selectivity improvements—bromo analogs exhibited a KD of 1.9 nM against GAK kinase, representing a 3.5-fold improvement over the corresponding chloro analog (KD = 6.7 nM) [2]. Additionally, quinoline derivatives with the 5-bromo-2,4-dichloro substitution pattern are explicitly claimed as intermediates for MELK kinase inhibitors (US-9120749-B2), a validated oncology target overexpressed in multiple cancer types . The compound's orthogonal reactivity profile (reactive 5-Br coupled with less reactive 2-Cl and 4-Cl) enables sequential functionalization strategies essential for generating diverse kinase inhibitor libraries.

Scenario 3: Negative Selection – Antimalarial Drug Discovery Programs

Research teams engaged in antimalarial drug discovery, particularly those developing 4-aminoquinoline analogs or reversed chloroquines, should actively exclude 5-bromo-2,4-dichloroquinoline from primary screening libraries. A comprehensive SAR study of reversed chloroquine analogs demonstrated that substitution at the 5-position of the quinoline ring decreases in vitro antiplasmodial activity against Plasmodium falciparum relative to 7-substituted compounds [3]. This class-level evidence indicates that 5-substituted quinolines are likely to underperform in antimalarial assays compared to 6- or 7-substituted congeners. Procurement resources are better allocated to alternative positional isomers (e.g., 6-bromo or 7-bromo analogs) for antimalarial programs, while reserving the 5-bromo isomer for synthetic methodology development or kinase-focused applications where 5-substitution does not confer an activity penalty.

Scenario 4: Orthogonal Cross-Coupling Methodology Development

Synthetic methodology laboratories developing sequential, chemoselective cross-coupling protocols should utilize 5-bromo-2,4-dichloroquinoline as an ideal model substrate. The compound presents three distinct halogen substituents with predictable reactivity gradients: the 5-bromo position is highly reactive toward oxidative addition under standard Suzuki-Miyaura conditions, while the 2- and 4-chloro positions require modified conditions (e.g., nickel catalysis, specific ligands) for efficient coupling [1][4]. This differential reactivity enables the design of one-pot, sequential coupling strategies where the 5-position can be functionalized first, followed by subsequent couplings at the 2- or 4-positions after appropriate catalyst/ligand adjustments. Procurement of this specific compound supports the development of robust synthetic methodologies applicable to other polyhalogenated heterocycles, while its well-characterized physicochemical properties (predicted LogP ≈ 4.5, pKa ≈ 0.39) [5] facilitate reaction monitoring and purification optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,4-dichloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.